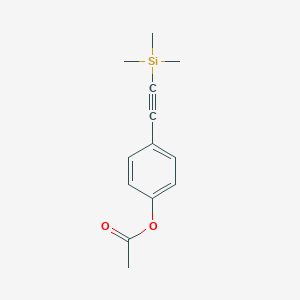
4-((Trimethylsilyl)ethynyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Trimethylsilyl)ethynyl)phenyl acetate, commonly known as TMS-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-PEA is a derivative of phenylacetylene and is often used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
TMS-PEA has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. TMS-PEA is often used as a reagent in organic synthesis due to its ability to undergo various reactions, such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction. In materials science, TMS-PEA has been used to synthesize various polymers and dendrimers. In medicinal chemistry, TMS-PEA has been studied for its potential as an anti-cancer agent and as a ligand for G-protein-coupled receptors.
Wirkmechanismus
The mechanism of action of TMS-PEA is not fully understood. However, studies have suggested that TMS-PEA may act as a ligand for G-protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
Studies have shown that TMS-PEA has various biochemical and physiological effects. TMS-PEA has been shown to inhibit the growth of cancer cells in vitro and in vivo. TMS-PEA has also been shown to modulate the activity of G-protein-coupled receptors, which may have implications for the treatment of various diseases such as diabetes, obesity, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TMS-PEA has several advantages for lab experiments. TMS-PEA is a stable compound that can be easily synthesized in large quantities. TMS-PEA is also a versatile reagent that can undergo various reactions. However, TMS-PEA has some limitations for lab experiments. TMS-PEA is a toxic compound that requires special handling and disposal procedures. TMS-PEA is also a relatively expensive reagent compared to other commonly used reagents.
Zukünftige Richtungen
There are several future directions for research on TMS-PEA. One area of research is the development of new synthetic methods for TMS-PEA and its derivatives. Another area of research is the investigation of the potential of TMS-PEA as an anti-cancer agent and as a ligand for G-protein-coupled receptors. Additionally, the development of new applications for TMS-PEA in materials science and organic synthesis is an area of interest for future research.
Synthesemethoden
TMS-PEA can be synthesized by the reaction of 4-iodophenyl acetate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction results in the formation of TMS-PEA as a white solid with a high yield.
Eigenschaften
CAS-Nummer |
165825-13-8 |
|---|---|
Produktname |
4-((Trimethylsilyl)ethynyl)phenyl acetate |
Molekularformel |
C13H16O2Si |
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
[4-(2-trimethylsilylethynyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O2Si/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
WZOGBZMIHYFETA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



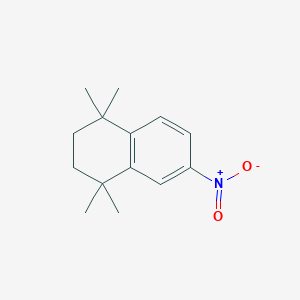
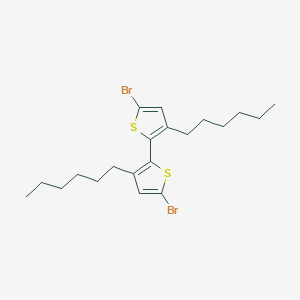
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
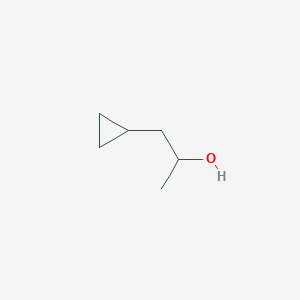
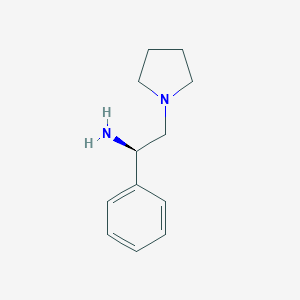
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
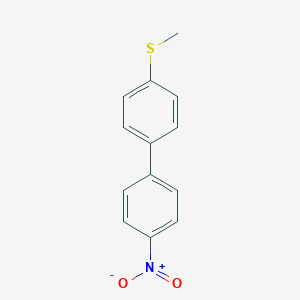
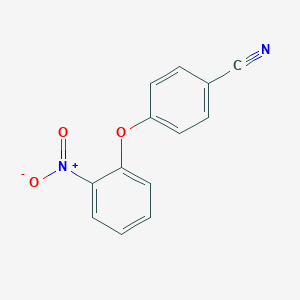
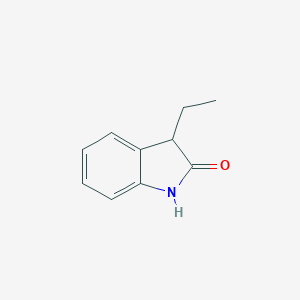
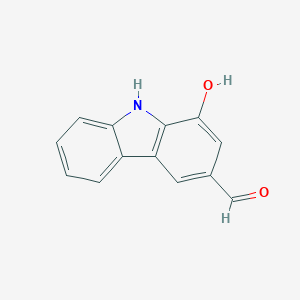
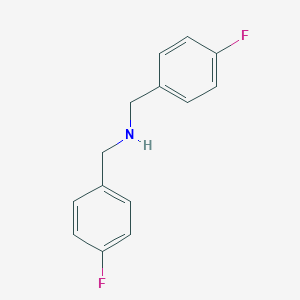
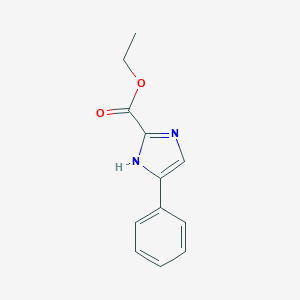
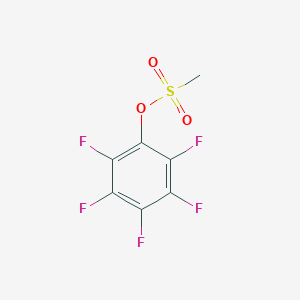
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)